2-Ethoxy-5-(1-isopropylpyrrolidin-2-yl)pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(1-isopropylpyrrolidin-2-yl)pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically uses organoboron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-(1-isopropylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions . The reaction conditions are typically mild and functional group-tolerant, ensuring high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling reaction can produce various substituted pyridine derivatives with different functional groups .
Scientific Research Applications
2-Ethoxy-5-(1-isopropylpyrrolidin-2-yl)pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-(1-isopropylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethoxy-5-(1-isopropylpyrrolidin-2-yl)pyridine include other pyridine derivatives and pyrrolidine-based compounds . Examples include:
- Pyrrolidine-2,5-dione
- Pyrrolidine-2-one
- Pyrrolizines
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of an ethoxy group and an isopropylpyrrolidinyl group attached to the pyridine ring . This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
2-ethoxy-5-(1-propan-2-ylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C14H22N2O/c1-4-17-14-8-7-12(10-15-14)13-6-5-9-16(13)11(2)3/h7-8,10-11,13H,4-6,9H2,1-3H3 |
InChI Key |
WHYWRDJLFGCKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2CCCN2C(C)C |
Origin of Product |
United States |
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